molecular formula C7H7N3O2 B13099528 3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione

3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione

Cat. No.: B13099528
M. Wt: 165.15 g/mol
InChI Key: UFBPFJVSPGDOBL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a transition-metal-free strategy can be employed, involving the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. Its diverse biological activities make it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of 3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,3-b]pyridines. These compounds share similar structural features but may exhibit different biological activities. For example, pyrrolo[1,2-a]pyrazines are known for their antibacterial, antifungal, and antiviral activities, while pyrrolo[2,3-b]pyridines are potent fibroblast growth factor receptor inhibitors .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione

InChI

InChI=1S/C7H7N3O2/c1-3-2-8-5-4(3)6(11)9-10-7(5)12/h2,8H,1H3,(H,9,11)(H,10,12)

InChI Key

UFBPFJVSPGDOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=O)NNC2=O

Origin of Product

United States

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